2-(1H-benzimidazol-1-yl)-N'-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives
Preparation Methods
The synthesis of 2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide typically involves a multi-step process. One common synthetic route includes the condensation of 2-(1H-benzimidazol-1-yl)acetohydrazide with 4-(diethylamino)benzaldehyde under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic or electrophilic substitution reactions depending on the reaction conditions and reagents used.
Common reagents and conditions for these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reaction pathway and conditions employed .
Scientific Research Applications
2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Material Science: It is used in the development of organic semiconductors and fluorescent probes.
Analytical Chemistry: It serves as a reagent for the detection and quantification of various analytes in complex mixtures.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar compounds to 2-(1H-benzimidazol-1-yl)-N’-{(E)-[4-(diethylamino)phenyl]methylidene}acetohydrazide include other benzimidazole derivatives such as:
- 2-(1H-benzimidazol-2-yl)acetohydrazide
- 4-(2-phenyl-1H-benzimidazol-1-yl)benzoic acid methyl ester
- 1,3-disubstituted benzimidazol-2-ones
These compounds share structural similarities but differ in their specific functional groups and substituents, which can lead to variations in their chemical reactivity and biological activity .
Properties
Molecular Formula |
C20H23N5O |
---|---|
Molecular Weight |
349.4 g/mol |
IUPAC Name |
2-(benzimidazol-1-yl)-N-[(E)-[4-(diethylamino)phenyl]methylideneamino]acetamide |
InChI |
InChI=1S/C20H23N5O/c1-3-24(4-2)17-11-9-16(10-12-17)13-22-23-20(26)14-25-15-21-18-7-5-6-8-19(18)25/h5-13,15H,3-4,14H2,1-2H3,(H,23,26)/b22-13+ |
InChI Key |
YKKQBMMABCAXMB-LPYMAVHISA-N |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=N/NC(=O)CN2C=NC3=CC=CC=C32 |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=NNC(=O)CN2C=NC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.